Calcium dithionite

Description

Electrochemical Synthesis Pathways from Sulfite Solutions

Electrochemical reduction of sulfite solutions is a validated method for producing dithionite salts. This process typically involves a two-compartment electrolytic cell where a cation-active permselective membrane separates the anode and cathode compartments. google.com In the cathode compartment, an aqueous solution of a sulfite, such as sodium bisulfite, is reduced to dithionite. google.com

The core of this process is the cathodic reduction of sulfur dioxide (SO₂) or bisulfite (HSO₃⁻) ions. google.com The electrochemical reactions involved can be complex, but the primary cathodic reaction leading to the formation of the dithionite ion (S₂O₄²⁻) is a key step. The use of a permselective membrane is crucial to prevent the newly formed dithionite from migrating to the anode and being oxidized. google.com

Experimental studies have explored the cathodic reduction of SO₂ in aqueous solutions to understand the accompanying chemical and electrochemical reactions. google.com The process can be influenced by various parameters, including the pH of the catholyte, which is typically maintained between 6 and 8. google.com The temperature is also a critical factor, with a range of 5-20°C often being employed. google.com

Controlled Precipitation Techniques for Dithionite Salts

The synthesis of dithionite salts, including calcium dithionite, often involves controlled precipitation from a solution. This technique is crucial for isolating the solid salt from the reaction mixture. For instance, after the formation of a dithionite in solution, such as zinc dithionite from the reaction of zinc dust with sulfur dioxide, a subsequent precipitation step is required. atamanchemicals.com In the case of producing sodium dithionite, sodium carbonate or sodium hydroxide is added to precipitate the zinc as zinc carbonate or hydroxide. atamanchemicals.com

For this compound, a similar principle of precipitation would be applied. After the formation of the dithionite ion in solution, the addition of a soluble calcium salt, such as calcium chloride, under controlled conditions would lead to the precipitation of this compound. This precipitation is typically carried out under an inert atmosphere, such as nitrogen, to minimize the oxidation of the dithionite.

The solubility of the resulting dithionite salt is a key factor in the effectiveness of the precipitation. The process often involves concentrating the solution under vacuum and sometimes adding a salting-out agent, like sodium chloride or an alcohol like methanol, to decrease the solubility of the dithionite salt and promote its precipitation. atamanchemicals.comnih.gov The precipitated crystals are then filtered, washed (often with a solvent like methanol), and dried. atamanchemicals.com

Optimization of Synthetic Conditions for Enhanced Purity and Yield

Optimizing the synthetic conditions is critical for maximizing the purity and yield of this compound. Several factors must be carefully controlled throughout the synthesis and purification process.

For electrochemical synthesis, the current density, catholyte pH, and temperature are key parameters. google.com For example, operating at a current density of 0.1 to 2 A/in² and a temperature between 5° and 20°C has been reported for the electrosynthesis of sodium dithionite. google.com Maintaining a stable pH is also essential, as dithionite is unstable under acidic conditions. nih.gov

In precipitation methods, the pH of the solution plays a significant role. For instance, in the formate process for sodium dithionite, a pH of 4-5 is maintained. atamanchemicals.com Temperature control is also crucial during precipitation and drying to prevent thermal decomposition of the dithionite salt. atamanchemicals.com For example, anhydrous sodium dithionite is precipitated from solution at temperatures above 60°C and dried at 90-100°C. atamanchemicals.com

To enhance purity, the removal of impurities is a critical step. This can involve filtering out unreacted starting materials and byproducts. atamanchemicals.com Washing the precipitated crystals with a suitable solvent, such as methanol, helps to remove soluble impurities. atamanchemicals.com Performing the synthesis and precipitation under an inert atmosphere is also vital to prevent oxidative degradation of the dithionite.

The following table summarizes key parameters for the optimization of dithionite synthesis:

| Parameter | Optimized Range/Condition | Rationale |

| pH | 6-8 (electrochemical) google.com | Prevents decomposition of dithionite in acidic conditions. nih.gov |

| Temperature | 5-20°C (electrochemical) google.com | Controls reaction rate and stability. |

| Current Density | 0.1-2 A/in² (electrochemical) google.com | Influences the efficiency of the electrochemical reduction. |

| Atmosphere | Inert (e.g., Nitrogen) | Minimizes oxidation of the dithionite product. |

| Precipitation | Use of salting-out agents (e.g., NaCl, methanol) atamanchemicals.comnih.gov | Decreases solubility to improve yield. |

| Drying Temperature | 90-100°C (for anhydrous form) atamanchemicals.com | Removes moisture without causing significant decomposition. |

Propriétés

Numéro CAS |

15512-36-4 |

|---|---|

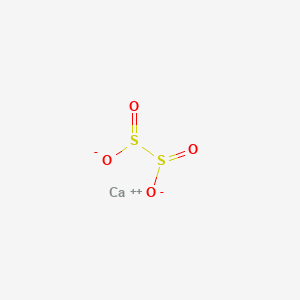

Formule moléculaire |

CaO4S2 |

Poids moléculaire |

168.2 g/mol |

InChI |

InChI=1S/Ca.H2O4S2/c;1-5(2)6(3)4/h;(H,1,2)(H,3,4)/q+2;/p-2 |

Clé InChI |

CPMVCRMQKZREQQ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)[O-].[Ca+2] |

SMILES canonique |

[O-]S(=O)S(=O)[O-].[Ca+2] |

Color/Form |

Colorless or slightly yellow colored liquid |

Autres numéros CAS |

15512-36-4 |

Description physique |

Calcium dithionite appears as a colorless or slightly yellow colored liquid with a strong sulfur odor. It is corrosive to skin and eyes and may be toxic by ingestion or inhalation. |

Origine du produit |

United States |

Reaction Mechanisms and Chemical Dynamics of Calcium Dithionite

Fundamental Redox Chemistry of the Dithionite Anion (S₂O₄²⁻)

The dithionite anion (S₂O₄²⁻) is a potent reducing agent utilized in various applications. Its reducing power stems from its unique structure and ability to engage in complex redox chemistry.

Electron Transfer Pathways

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 e⁻ + 2 H⁺ wikipedia.org

This reaction highlights the donation of two electrons as dithionite is oxidized.

Radical Intermediates Formation (e.g., SO₂⁻, Superoxide Anion)

A key feature of dithionite chemistry is the equilibrium between the dithionite anion and the sulfur dioxide radical anion (SO₂⁻):

S₂O₄²⁻ ⇌ 2 SO₂⁻ rsc.org

The formation of the SO₂⁻ radical is crucial for the reducing capability of dithionite. wordpress.com This radical intermediate is highly reactive. ahajournals.org Interestingly, the concentration of the SO₂⁻ radical is inversely proportional to the concentration of dithionite itself. wordpress.com At higher dithionite concentrations, the radicals are more likely to recombine to form the dithionite anion rather than reducing other substances. wordpress.com

When dithionite reacts with molecular oxygen, it generates significant amounts of superoxide anion (O₂⁻) and other activated oxygen species. ahajournals.org This is an important consideration in applications where dithionite is used to create anaerobic conditions, as the concomitant production of these reactive species can influence the system under study. ahajournals.org

Standard Reduction Potentials and pH Dependence of Reducing Power

The reducing power of the dithionite anion is significantly influenced by both its concentration and the pH of the solution. wordpress.com The standard reduction potential of dithionite in a basic solution has been determined to be -1.12 V versus the Normal Hydrogen Electrode (NHE), making it one of the most powerful reducing agents among common commercial reagents. researchgate.net

The redox potential becomes less negative (indicating weaker reducing power) as the dithionite concentration increases. wordpress.com This is due to the equilibrium with the SO₂⁻ radical; at higher concentrations, the equilibrium shifts away from the radical, diminishing the reducing strength. wordpress.com

Interactive Table: Effect of Dithionite Concentration on Redox Potential at pH 7

| Dithionite Concentration | Redox Potential (mV vs. SHE) |

|---|---|

| 1 M | -386 |

| 100 mM | -415 |

| 1 mM | -467 |

| 1 µM | -560 |

Data sourced from multiple studies indicates that for every tenfold decrease in dithionite concentration, the redox potential decreases by approximately 29 mV. wordpress.com

The pH of the solution also plays a critical role. The reducing power of dithionite increases dramatically with increasing pH. wordpress.com This is attributed to the protonation of the dithionite ion to form dithionous acid (H₂S₂O₄) in acidic solutions, which alters the redox potential. wordpress.com

Interactive Table: pH Dependence of Dithionite Redox Potential

| pH Range | pH Dependence (mV/pH unit) |

|---|---|

| Below 6.9 | -59.2 |

| Above 6.9 | -118.4 |

This data illustrates that in alkaline conditions, the reducing strength of dithionite is significantly enhanced. wordpress.com For instance, a 100 mM dithionite solution at pH 11 exhibits an extremely low redox potential of -887 mV. wordpress.com

Decomposition Pathways and Kinetics in Aqueous Systems

Calcium dithionite, like other dithionite salts, is unstable in aqueous solutions and undergoes decomposition. The rate and products of this decomposition are highly dependent on factors such as pH, temperature, and the presence of other species. researchgate.netdiva-portal.org

Autocatalytic Decomposition Phenomena and Induction Periods

The decomposition of dithionite in aqueous solution is characterized by autocatalysis. rsc.orgresearchgate.netrsc.org This means that one of the decomposition products accelerates the reaction. The decomposition process often exhibits an S-shaped curve, starting with a slow "induction" period, followed by a phase of rapid decomposition. rsc.orgresearchgate.netcdnsciencepub.com

The length of the induction period is influenced by the initial conditions. cdnsciencepub.com It has been observed that the addition of fresh decomposition products or sulfide ions can eliminate this induction period and trigger a rapid reaction. researchgate.netcdnsciencepub.com The thermal decomposition of solid sodium dithionite also shows a slow induction period between 90°C and 150°C before rapid decomposition occurs. researchgate.net The autocatalytic nature is attributed to the formation of sulfur dioxide (SO₂), a decomposition product that reacts with water to form sulfurous acid, thereby increasing acidity and accelerating further decomposition. google.com

Influence of pH on Decomposition Rates and Product Distribution

The pH of the aqueous solution has a profound effect on both the rate of dithionite decomposition and the resulting products. researchgate.netdiva-portal.orgresearchgate.net

Decomposition Rate: Dithionite is significantly more stable in alkaline solutions. researchgate.netdiva-portal.org Decomposition is slow in alkaline media but becomes rapid in acidic conditions. diva-portal.orgresearchgate.net For example, at pH 9-11, only 1% decomposition occurs within an hour, while at pH 7, this increases to 2%. oecd.org Below pH 6, the induction time for decomposition is much shorter, and below pH 4.8, there is no induction time at all. oecd.org

Product Distribution: The products of dithionite decomposition vary with pH.

In a strongly alkaline medium , the primary products are sulfite (SO₃²⁻) and sulfide (S²⁻). oecd.org

In weakly alkaline to weakly acidic media , dithionite decomposes mainly into bisulfite (HSO₃⁻) and thiosulfate (S₂O₃²⁻). diva-portal.orgoecd.org

In acidic solutions , the decomposition yields sulfur dioxide (SO₂) and elemental sulfur (S). diva-portal.orgoecd.org

Under strongly acidic conditions , the products are predominantly sulfur dioxide (SO₂) and hydrogen sulfide (H₂S). diva-portal.orgoecd.org

The following table summarizes the principal decomposition patterns in relation to pH:

Interactive Table: Dithionite Decomposition Products at Various pH Levels

| Medium | Principal Decomposition Products |

|---|---|

| Strongly Alkaline | Sulfite (SO₃²⁻), Sulfide (S²⁻) |

| Weakly Alkaline to Weakly Acidic | Bisulfite (HSO₃⁻), Thiosulfate (S₂O₃²⁻) |

| Acidic | Sulfur Dioxide (SO₂), Sulfur (S) |

| Strongly Acidic | Sulfur Dioxide (SO₂), Hydrogen Sulfide (H₂S) |

Data compiled from various sources describing the decomposition of dithionite solutions. diva-portal.orgoecd.org

Under anaerobic conditions, the generally accepted decomposition reaction is: 2S₂O₄²⁻ + H₂O → 2HSO₃⁻ + S₂O₃²⁻ rsc.orgoecd.org

In the presence of oxygen (aerobic conditions), the reaction is: Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ oecd.org

The formation of hydrogen sulfite and hydrogen sulfate in the aerobic pathway lowers the pH, which in turn accelerates the decomposition process. oecd.org

Temperature Dependence of Dithionite Stability

The stability of the dithionite ion is significantly influenced by temperature. Generally, an increase in temperature accelerates the decomposition rate of dithionite in aqueous solutions. diva-portal.orgresearchgate.net Anhydrous sodium dithionite, a related compound, decomposes exothermically when heated above 90°C in the presence of air, yielding sodium sulfate and sulfur dioxide. diva-portal.orgwikipedia.org In the absence of air, it decomposes vigorously above 150°C. diva-portal.orgwikipedia.org

Aqueous solutions of dithionite are also thermally sensitive. researchgate.net Studies on sodium dithionite have shown that decomposition is rapid at higher temperatures, even under anaerobic conditions. diva-portal.org For instance, at a pH of 11.5, a sodium dithionite solution remains stable at 80°C and 100°C, but its stability decreases at 120°C, particularly with longer heating times and higher concentrations. diva-portal.org The decomposition process in alkaline aqueous solutions has been found to follow first-order kinetics with a calculated activation energy of 26.5 kcal/g-molecule. cdnsciencepub.com

The rate of hydrolysis is also observed to slow down at lower temperatures. oecd.org This temperature dependence is a critical factor in both the storage and application of dithionite solutions, necessitating cooling to maintain stability for extended periods. diva-portal.orgoecd.org

Table 1: Effect of Temperature on Dithionite Stability

| Temperature | Conditions | Observation | Source |

|---|---|---|---|

| > 90 °C | Anhydrous, in air | Decomposes to sodium sulfate and sulfur dioxide | diva-portal.orgwikipedia.org |

| > 150 °C | Anhydrous, no air | Vigorous decomposition | diva-portal.orgwikipedia.org |

| 80 - 100 °C | Aqueous, pH 11.5 | Stable | diva-portal.org |

| 120 °C | Aqueous, pH 11.5 | Decreased stability, especially at higher concentrations | diva-portal.org |

| 88.5 °C | Alkaline aqueous solution | First-order decomposition, k = 4.5 x 10⁻³ min⁻¹ | cdnsciencepub.com |

Role of Oxygen and Other Sulfur Species (e.g., H₂S, S²⁻) in Decomposition Acceleration

The decomposition of dithionite is markedly accelerated by the presence of oxygen and other sulfur-containing species. diva-portal.orgresearchgate.net

Oxygen: Oxygen rapidly oxidizes dithionite. researchgate.net In aerobic conditions, the reaction of sodium dithionite with water and oxygen produces sodium hydrogen sulfate and sodium hydrogen sulfite. wikipedia.org This oxidation process lowers the pH of the medium due to the formation of acidic products, which in turn further accelerates decomposition. diva-portal.orgoecd.org To maintain the stability of dithionite solutions, oxygen must be rigorously excluded. diva-portal.orgoecd.org The reaction kinetics between dithionite and oxygen have been found to be half-order with respect to the dithionite concentration and first-order with respect to oxygen. researchgate.netsyr.edu This is consistent with a mechanism where the dithionite ion (S₂O₄²⁻) is in rapid equilibrium with two sulfur dioxide radical anions (SO₂⁻), which then react with oxygen in the rate-determining step. researchgate.netsyr.edu

Other Sulfur Species: The decomposition of dithionite is autocatalytic, meaning its own decomposition products accelerate the reaction. diva-portal.orgrsc.org Species such as hydrogen sulfite (HSO₃⁻) are considered autocatalysts. rsc.org The presence of other sulfur-containing compounds, including hydrogen sulfide (H₂S) and sulfide ions (S²⁻), also accelerates dithionite decomposition. diva-portal.orgresearchgate.net These species can react with dithionite ions, leading to a further decrease in their concentration. diva-portal.org In kraft pulping processes, the presence of hydrogen sulfide ions (HS⁻) is a key factor. diva-portal.org The decomposition can also be influenced by the formation of intermediate sulfur species like polysulfides (H₂Sₓ) and elemental sulfur (S). diva-portal.org Containing the outgassing of H₂S in a closed system has been shown to slow down dithionite decomposition compared to previous assumptions. researchgate.net

Identification and Quantification of Decomposition Products (Sulfites, Thiosulfates, Sulfates, Hydrogen Sulfite, Hydrogen Sulfide, Elemental Sulfur)

The decomposition of this compound in aqueous solutions is a complex process that yields a variety of sulfur-containing products. The exact composition of these products depends on factors like pH, temperature, and the presence of oxygen.

Under anaerobic (oxygen-free) conditions, particularly in neutral or acidic solutions, dithionite disproportionates. The primary reaction involves hydrolysis to form thiosulfate (S₂O₃²⁻) and hydrogen sulfite (HSO₃⁻). wikipedia.orgrsc.orgwikipedia.org The stoichiometry for this reaction is generally accepted as: 2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.orgwikipedia.org

In alkaline solutions, the decomposition pathway shifts. Under strongly alkaline conditions, dithionite can disproportionate to form sulfite (SO₃²⁻) and sulfide (S²⁻). wikipedia.org 3S₂O₄²⁻ + 6OH⁻ → 5SO₃²⁻ + S²⁻ + 3H₂O wikipedia.org

In the presence of oxygen (aerobic conditions), dithionite is oxidized, primarily to sulfate (SO₄²⁻) and hydrogen sulfite (HSO₃⁻), or bisulfite. diva-portal.orgwikipedia.orgoecd.org Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ wikipedia.org

More detailed studies have identified a range of products under various conditions. In addition to the major products, trace amounts of other species like dithionate (S₂O₆²⁻), hydrogen sulfide (H₂S), and colloidal sulfur can also be formed. diva-portal.orgrsc.org The decomposition process is often autocatalytic, with products like hydrogen sulfite accelerating the breakdown of remaining dithionite. rsc.orgrsc.org

Quantitative analysis of these mixtures is challenging due to the reactivity of the different species. Methods often involve a series of distinct iodometric titrations to determine the concentrations of dithionite, bisulfite, and thiosulfate in the same solution. researchgate.netingentaconnect.com Ion chromatography and Raman spectroscopy are also employed for both qualitative and quantitative analysis of the decomposition products. ingentaconnect.comresearchgate.net

Table 2: Major Decomposition Products of Dithionite under Various Conditions

| Condition | Major Products | Source |

|---|---|---|

| Anaerobic, Neutral/Acidic | Thiosulfate (S₂O₃²⁻), Hydrogen Sulfite (HSO₃⁻) | wikipedia.orgrsc.orgwikipedia.org |

| Anaerobic, Strongly Alkaline | Sulfite (SO₃²⁻), Sulfide (S²⁻) | wikipedia.org |

| Aerobic | Hydrogen Sulfate (HSO₄⁻), Hydrogen Sulfite (HSO₃⁻) | wikipedia.org |

| Trace Products (various conditions) | Dithionate (S₂O₆²⁻), Hydrogen Sulfide (H₂S), Elemental Sulfur | diva-portal.orgrsc.org |

Oscillatory Decomposition Mechanisms in Continuous Flow Reactors

The acid-induced decomposition of the dithionite ion can exhibit complex dynamic behavior, including sustained temporal pH oscillations when conducted in a continuous-flow stirred tank reactor (CSTR). rsc.orgrsc.org This oscillatory behavior is observed within a specific range of experimental conditions, including temperature (25–60 °C), reactant concentrations, and flow rate. rsc.orgrsc.org

The oscillations are characterized by large amplitudes in pH and can be maintained for extended periods in the flow-through reactor. rsc.org The underlying mechanism is rooted in the autocatalytic nature of the decomposition. rsc.org Hydrogen sulfite (HSO₃⁻), a product of the decomposition, acts as an autocatalyst, accelerating the reaction. rsc.org In an unbuffered solution, H⁺ plays a similar role. rsc.org

A simple model proposed to explain these oscillations consists of three protonation equilibria and seven redox reactions involving various sulfur species. rsc.orgrsc.org The key to the oscillatory behavior is a kinetic cross-effect: the autocatalysis is coupled with a negative feedback loop, where the catalyst is removed by a subsequent chemical reaction with an appropriate time delay. rsc.org This interplay between autocatalytic acceleration and delayed catalyst removal keeps the system far from equilibrium, driving the periodic fluctuations in pH and redox potential. rsc.org While such oscillations are observed in a CSTR, the thermal decomposition of dithionite in a closed (batch) reactor does not typically exhibit this periodic behavior. rsc.org

Hydrolysis Mechanisms and Product Formation in Aqueous Media

The hydrolysis of this compound is a central aspect of its chemistry, as the dithionite ion (S₂O₄²⁻) is inherently unstable in aqueous solutions. wikipedia.org The process and products are highly dependent on the pH of the solution.

In neutral or acidic aqueous solutions, dithionite undergoes a self-accelerating (autocatalytic) hydrolysis reaction, which is essentially a disproportionation. rsc.orgnih.govnoaa.gov The primary products of this reaction are thiosulfate (S₂O₃²⁻) and hydrogen sulfite (HSO₃⁻). wikipedia.orgwikipedia.org2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.orgwikipedia.org This reaction is consistent with the instability of the parent dithionous acid (H₂S₂O₄), which does not exist in any practical sense. wikipedia.org The rate of this hydrolysis is slow in alkaline media but becomes rapid at low pH values. rsc.org

In strongly alkaline environments, a different hydrolysis pathway occurs, yielding sulfite (SO₃²⁻) and sulfide (S²⁻) as the main products. wikipedia.org3S₂O₄²⁻ + 6OH⁻ → 5SO₃²⁻ + S²⁻ + 3H₂O wikipedia.org

Interactions with Metal Ions and Complexation Chemistry

The dithionite ion (S₂O₄²⁻) and its decomposition products interact with various metal ions, forming complexes and participating in redox reactions. This chemistry is crucial for its applications in areas like environmental remediation and chemical analysis.

Dithionite is a powerful reducing agent used to reduce metal ions from higher to lower oxidation states. For instance, it is employed to reduce Fe³⁺ to Fe²⁺. wikipedia.org This property is utilized in soil analysis to remove amorphous iron(III)-bearing minerals by reducing the iron to more soluble Fe(II) compounds, often in the presence of a complexing agent like citrate. wikipedia.orgresearchgate.net

The interaction is not limited to iron. Dithionite has been shown to be effective in reducing other transition metals such as Cr⁶⁺ and U⁶⁺. researchgate.net However, the efficiency can be affected by the complexation of the metal ion with other ligands present in the solution. For example, the decomposition products of dithionite, such as sulfite and thiosulfate, can form stable aqueous complexes with the uranyl ion (UO₂²⁺), potentially hindering its reduction. researchgate.net

Structurally characterized dithionite complexes with metals are relatively rare. In known complexes, the S₂O₄²⁻ anion can coordinate to metal centers in different ways. In some transition metal complexes, coordination occurs through the sulfur atoms. rsc.org In others, such as with samarium (Sm) or zinc (Zn), the dithionite anion binds side-on to each metal atom through two oxygen atoms. rsc.org

The presence of chelating agents can significantly influence the reactivity of dithionite with metal ions. When heavy metal ions are bonded to a chelant, their oxidation potential becomes more positive. google.com The addition of ferrous ion (Fe²⁺) can displace the heavy metal from the chelate complex, making the heavy metal ion more reactive and more readily reduced by the dithionite ion. google.com This synergistic interaction between ferrous ions, chelated heavy metals, and dithionite is important in processes for removing heavy metals like copper, zinc, nickel, and lead from water. google.comgoogle.com In some biological systems, calcium ions can be part of complex cofactors with other metals like iron, where dithionite can be used experimentally to reduce the iron centers. nih.gov

Theoretical and Computational Chemistry Studies of Calcium Dithionite

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an essential method for elucidating the complex reaction mechanisms involving the dithionite ion. DFT calculations can model the decomposition of dithionite and its interactions with other molecules and surfaces, providing a molecular-level understanding of the processes. uni-ulm.demdpi.com

The decomposition of the dithionite ion is a key aspect of its chemistry. In aqueous solutions, dithionite is in equilibrium with the sulfur dioxide radical anion (SO₂⁻), which is believed to be the primary reducing agent. wordpress.com The decomposition process is complex, influenced by factors like pH, temperature, and the presence of other species, leading to products such as bisulfite (HSO₃⁻) and thiosulfate (S₂O₃²⁻). diva-portal.org DFT studies can help to map the potential energy surfaces of these decomposition pathways, identifying transition states and intermediates. For instance, calculations can clarify the mechanism of S-S bond cleavage in the dithionite ion to form the SO₂⁻ radicals. wordpress.com

DFT has also been employed to understand the role of dithionite as an inhibitor in mineral flotation processes. A study on the separation of sphalerite (ZnS) and pyrite (FeS₂) using sodium dithionite as an inhibitor for pyrite provides a detailed mechanistic insight that is applicable to systems involving calcium dithionite. researchgate.net The calculations revealed that the dithionite ion (S₂O₄²⁻) interacts differently with the two mineral surfaces.

Key findings from the DFT study on mineral surfaces include:

Surface Reactivity: On the sphalerite (ZnS) surface, the sulfur atoms were found to be the preferred sites for interaction over the zinc atoms. Conversely, on the pyrite (FeS₂) surface, the iron atoms were more reactive than the sulfur atoms. researchgate.net

Chemical Bonding: Strong chemical interactions, including orbital hybridization, were observed between the sulfur and oxygen atoms of the dithionite ion and the iron atoms on the pyrite surface. Specifically, the S 3s, 3p, and O 2p orbitals of the dithionite ion hybridized with the Fe 3p, 3d, and 4s orbitals of the pyrite surface. researchgate.net

Inhibition Mechanism: In contrast, no significant orbital hybridization occurred between the dithionite ion and the sphalerite surface. researchgate.net This preferential strong adsorption onto the pyrite surface changes its hydrophobicity, preventing the attachment of collector molecules and thus inhibiting its flotation. researchgate.net

These DFT studies demonstrate how computational chemistry can unravel the specific molecular interactions that govern the macroscopic behavior of dithionite in complex systems, such as its role in mineral processing.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of the dithionite ion, which in turn dictates its reactivity. mdpi.comrsdjournal.org These methods, particularly DFT, provide insights into the distribution of electrons, molecular orbital energies, and the nature of chemical bonds within the molecule. researchgate.net

The dithionite ion (S₂O₄²⁻) is characterized by a relatively weak and long sulfur-sulfur bond. wordpress.com Quantum chemical calculations can quantify the bond strength and explain its susceptibility to cleavage. The electronic structure reveals that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for its chemical behavior. The energy and symmetry of these frontier orbitals determine how the dithionite ion interacts with other species, acting as either an electron donor (reductant) or, less commonly, an electron acceptor.

A key application of these calculations is in predicting reactivity at interfaces. For example, in the context of mineral processing, the interaction between the dithionite ion and a mineral surface is governed by the electronic properties of both. Calculations have shown that strong chemical interactions occur between the S, O, and Fe atoms on a pyrite surface through the hybridization of their respective orbitals. researchgate.net This indicates a degree of covalent bonding, which is responsible for the strong adsorption of dithionite onto pyrite. In contrast, the lack of such orbital hybridization on a sphalerite surface leads to much weaker interactions. researchgate.net

The following table summarizes key parameters derived from quantum chemical calculations that help in understanding the reactivity of the dithionite ion.

| Calculated Property | Significance | Example Application |

| HOMO Energy | Indicates the ability to donate electrons (act as a reductant). A higher HOMO energy suggests greater reactivity. | Predicting the reducing strength of dithionite towards various substrates. |

| LUMO Energy | Indicates the ability to accept electrons. A lower LUMO energy suggests a greater propensity to be reduced. | Assessing the stability of the dithionite ion in the presence of oxidizing agents. |

| Mulliken/NPA Charges | Describes the electron distribution on each atom. | Identifying the most likely atoms (e.g., S or O) to interact with metal ions or surfaces. researchgate.net |

| Bond Dissociation Energy (S-S) | Quantifies the strength of the sulfur-sulfur bond. | Understanding the equilibrium between S₂O₄²⁻ and the highly reactive SO₂⁻ radical. wordpress.com |

| Orbital Hybridization | Describes the mixing of atomic orbitals to form new hybrid orbitals for bonding. | Explaining the strong, selective adsorption of dithionite on pyrite surfaces versus weak adsorption on sphalerite. researchgate.net |

These computational insights are invaluable for designing and optimizing processes where this compound might be used, such as in reductive bleaching or mineral separation, by providing a predictive framework for its chemical behavior. researchgate.netnih.gov

Molecular Dynamics Simulations for Interfacial Interactions (e.g., Mineral Surfaces)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly well-suited for investigating the complex and dynamic interactions that occur at interfaces, such as between a mineral surface and an aqueous solution containing ions like calcium and dithionite. escholarship.orgosti.gov While direct MD simulations specifically for this compound are not widely published, studies on related systems provide a clear blueprint for how such interactions can be modeled. osti.govresearchgate.net

MD simulations can provide detailed, atomistic-level views of processes that are averaged out in experimental measurements. These include:

Adsorption Dynamics: How individual ions or molecules approach and bind to a mineral surface. princeton.edu

Solvation Structure: The arrangement of water molecules around ions and near the mineral surface.

Surface Complexation: The formation of stable chemical bonds between dissolved species and the surface atoms of the mineral.

For a system containing this compound and a mineral, MD simulations could elucidate several key aspects. For instance, in the context of using dithionite as an inhibitor in mineral flotation, MD simulations could track the diffusion of dithionite ions from the bulk solution to the mineral surface. researchgate.net They could also model the competitive adsorption between dithionite ions, water molecules, and other ions like Ca²⁺ at specific surface sites.

A molecular dynamics study investigated the adsorption of organic molecules on a smectite clay particle, which included the role of coordinating Ca²⁺ ions. osti.gov This study showed that negatively charged molecules preferentially interacted with the coordinating calcium ions, highlighting the important role of divalent cations in mediating interactions at the mineral-water interface. osti.gov A similar mechanism would be expected for the negatively charged dithionite ion in the presence of calcium.

The table below outlines the types of insights that can be gained from MD simulations of a this compound system at a mineral interface.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Potential of Mean Force (PMF) | Calculates the free energy profile of an ion as it approaches the surface from the bulk solution. | Determines the energetic favorability of dithionite and calcium ion adsorption onto the mineral surface. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding an atom at a certain distance from another atom. | Reveals the structure of water around the dithionite and calcium ions, and the specific binding distances to surface atoms. |

| Residence Time Analysis | Calculates the average time an ion or water molecule spends in a specific region (e.g., near a surface site). | Quantifies the strength and lability of the bond between the dithionite ion and the mineral surface. |

| Surface Diffusion Coefficient | Measures the mobility of adsorbed species along the mineral surface. | Characterizes how dithionite ions move across the surface after adsorption, which can influence reaction rates. |

By combining the detailed energetic information from quantum mechanics (like DFT) with the dynamic, time-evolved picture from MD simulations, a comprehensive understanding of how this compound behaves at mineral interfaces can be achieved. This is crucial for applications in environmental science (e.g., contaminant transport) and industrial processes (e.g., mineral processing). mdpi.comprinceton.edu

Modeling of Redox Potentials and Species Predominance Diagrams

The primary function of dithionite is as a reducing agent, and its effectiveness is quantified by its redox potential. Modeling the redox potential of the dithionite system is complex because the active reducing species is the SO₂⁻ radical, which is in equilibrium with the dithionite dimer (S₂O₄²⁻). wordpress.comnih.gov The position of this equilibrium, and therefore the redox potential, is highly dependent on both the total dithionite concentration and the pH of the solution. wordpress.com

The key redox reaction is: S₂O₄²⁻ + 2 H₂O ⇌ 2 HSO₃⁻ + 2 H⁺ + 2 e⁻

However, the actual reduction is carried out by the SO₂⁻ radical formed via dissociation: S₂O₄²⁻ ⇌ 2 SO₂⁻

The following table illustrates the relationship between sodium dithionite concentration and its redox potential at pH 7.

| Concentration of Dithionite | Redox Potential (mV) at pH 7, 25°C |

| 1 M | -386 |

| 100 mM | -415 |

| 1 mM | -467 |

| 1 µM | -560 |

| Data sourced from computational biochemistry cheat sheets. wordpress.com |

The pH also has a profound effect on the redox potential. The potential becomes significantly more negative at higher pH values, increasing the reducing power of the solution. wordpress.comnih.gov

Species Predominance Diagrams (Eh-pH Diagrams)

Species predominance diagrams, often presented as Eh-pH (Pourbaix) diagrams, are graphical representations that show the most thermodynamically stable species of an element under different conditions of redox potential (Eh) and pH. frontiersin.orgsci-hub.stusgs.gov For the sulfur system, these diagrams map the stability fields for various sulfur-containing ions such as sulfate (SO₄²⁻), sulfite (SO₃²⁻), bisulfite (HSO₃⁻), elemental sulfur (S), and sulfide (H₂S, HS⁻). usgs.gov

Computational tools can be used to generate these diagrams based on thermodynamic data. frontiersin.orggwb.com By inputting the standard Gibbs free energies of formation for all relevant species, software can calculate and plot the boundaries between the predominance areas. sci-hub.st These models can be made more sophisticated to account for the activities of dissolved species and the presence of solid phases, creating "true" Eh-pH diagrams where boundary lines may be curved. gwb.com Such models are invaluable for predicting the fate of dithionite and its reaction products in various geochemical and industrial environments. frontiersin.orgresearchgate.net

Advanced Applications of Calcium Dithionite in Chemical and Environmental Systems

Environmental Remediation via In Situ Chemical Reduction (ISCR)

In situ chemical reduction (ISCR) is a remediation technology that involves the introduction of a reducing agent into the subsurface to transform contaminants into less harmful or immobile forms. frtr.gov Dithionite is a common reductant used in ISCR for treating a range of contaminants, including chlorinated compounds, metals in high oxidation states, explosives, and oxidized inorganics like perchlorate. frtr.gov

Reduction of High-Valent Metal Cations (e.g., Cr(VI) to Cr(III), U(VI))

Calcium dithionite is effective in the remediation of groundwater contaminated with high-valent metal cations, such as hexavalent chromium (Cr(VI)) and hexavalent uranium (U(VI)). The primary mechanism involves the reduction of these highly mobile and toxic metals to their lower oxidation states, which are significantly less soluble and less toxic.

Chromium (VI) Reduction: Dithionite is used to reduce toxic and mobile Cr(VI) to the less mobile and less toxic Cr(III). This process is often achieved through In Situ Redox Manipulation (ISRM), where dithionite is injected into an aquifer to reduce naturally occurring ferric iron (Fe(III)) to ferrous iron (Fe(II)). enviro.wikieconference.io The resulting Fe(II)-bearing minerals then act as the reductant for Cr(VI). frtr.govenviro.wiki This method has shown promise for treating chromate-contaminated groundwater. epa.gov The reduction of Cr(VI) by dithionite can also be a direct process. soton.ac.uk

Uranium (VI) Reduction: Dithionite is also employed in the remediation of uranium-contaminated sites, a common issue following in-situ recovery mining operations. lanl.gov The process involves injecting dithionite into the contaminated area to reduce soluble U(VI) to insoluble U(IV). lanl.govresearchgate.net Field studies have demonstrated significant reductions in uranium concentrations in groundwater following dithionite treatment. The effectiveness of uranium reduction can vary depending on site-specific conditions. For instance, in two separate field tests, the moles of uranium reduced per mole of dithionite were 0.023 and 0.044, respectively. mdpi.com This variability is often proportional to the initial uranium concentrations in the water.

Table 1: Research Findings on High-Valent Metal Cation Reduction

| Contaminant | Method | Key Findings |

|---|---|---|

| Chromium (VI) | In Situ Redox Manipulation (ISRM) with dithionite | Dithionite reduces Fe(III) to Fe(II), which in turn reduces Cr(VI) to Cr(III). frtr.govenviro.wikieconference.io |

| Uranium (VI) | In-situ remediation with dithionite injection | Dithionite effectively reduces soluble U(VI) to insoluble U(IV). lanl.govresearchgate.net |

| Uranium (VI) | Field tests on dithionite treatment | Uranium reduction efficiency varied (0.023 and 0.044 moles U/mole dithionite), proportional to initial uranium concentrations. mdpi.com |

Degradation of Halogenated Organic Compounds and Oxidized Inorganics (e.g., Nitrate, Perchlorate)

This compound's reducing power extends to the degradation of persistent organic and inorganic contaminants.

Halogenated Organic Compounds: Dithionite is a reducing agent capable of degrading halogenated organic compounds. frtr.govresearchgate.net The process often involves the generation of highly reactive reducing radicals under certain conditions, such as UV-C radiation. researchgate.net

Oxidized Inorganics: Dithionite is effective in treating oxidized inorganic contaminants like nitrate and perchlorate. frtr.govepa.gov These compounds can act as electron acceptors in reduction reactions facilitated by dithionite. frtr.goviwaponline.comresearchgate.net

Enhancement and Reactivation of Nanoscale Zero-Valent Iron (NZVI) Treatment Systems

Nanoscale zero-valent iron (NZVI) is a widely used material for in-situ remediation, but its reactivity diminishes over time due to the formation of a passivating oxide layer. Dithionite can be used to restore the reactive capacity of these systems.

Reactivation of Passivated NZVI: Research has shown that dithionite can effectively reduce the passivated surface layer of aged NZVI, restoring its reactivity towards contaminants like hexavalent chromium and 1,1,1,2-tetrachloroethane. nih.govacs.org This process can significantly extend the reactive lifetime of NZVI treatment systems. researchgate.net Multiple applications of dithionite can lead to a substantial increase in the removal capacity of NZVI for certain contaminants. For example, a 15-fold increase in Cr(VI) removal has been observed. nih.govacs.org

Sulfide-Modified NZVI: Dithionite can be used as a sulfidation reagent for NZVI. researchgate.net This modification can enhance the dechlorination of compounds like trichloroethylene (TCE) and prolong the lifetime of the nanoparticles. researchgate.netresearchgate.net

In Situ Redox Manipulation (ISRM) Strategies in Aquifers

ISRM is a remediation approach that creates a permeable treatment zone within an aquifer to immobilize or destroy contaminants. econference.ioepa.gov Dithionite is a key reagent in this strategy. enviro.wikieconference.io

Creating a Reducing Zone: By injecting a dithionite solution, often with pH buffers, into an aquifer, the naturally occurring ferric iron in the sediments is reduced to ferrous iron. econference.iopnnl.gov This creates a reducing environment that can treat redox-sensitive contaminants as they migrate through it. econference.ioepa.gov The technology has been successfully demonstrated in field tests for treating contaminants like chromate and trichloroethylene. pnnl.govclaire.co.uk

Soil Remediation Applications (e.g., Metal-Bound Organic Carbon Extraction)

This compound also finds application in soil remediation, particularly in the study and extraction of metal-bound organic carbon.

Extraction of Metal-Bound Carbon: Sodium dithionite is used in sequential extraction procedures to release organic carbon associated with redox-active metals like iron and manganese in soil and peat. researchgate.netcornell.eductfc.cat This helps in understanding the role of these metals in stabilizing soil organic carbon. researchgate.net

Role in Pulp and Paper Industry Processes

In the pulp and paper industry, dithionites, primarily sodium dithionite, are used as bleaching agents, particularly for high-yield pulps. researchgate.net

Brightening of High-Yield Pulps: High-yield pulps, such as thermomechanical pulp (TMP) and chemithermomechanical pulp (CTMP), have a high lignin content. researchgate.net Instead of removing the lignin, which would weaken the fibers, bleaching aims to decolorize it. researchgate.net Sodium dithionite is a key reductive bleaching agent used for this "brightening" process. researchgate.netwoodresearch.sk It is often used in conjunction with oxidative bleaching agents like hydrogen peroxide in multi-stage bleaching sequences to achieve high brightness levels. woodresearch.sk

Lignin-Preserving Bleaching Mechanisms for Mechanical Pulps (e.g., Thermomechanical Pulp)

This compound, a salt of dithionous acid, is a key reductive bleaching agent employed in the pulp and paper industry, particularly for mechanical pulps such as thermomechanical pulp (TMP). google.comjyu.figoogle.com The primary objective in bleaching mechanical pulps is to increase brightness without substantially degrading or removing the lignin, a process known as lignin-preserving bleaching or brightening. jyu.firesearchgate.netwikipedia.org This approach is crucial for high-yield pulps where maintaining the pulp mass is economically advantageous. jyu.figoogle.com

The mechanism of dithionite bleaching centers on the selective chemical reduction of chromophores (color-causing groups) within the lignin structure. jyu.firesearchgate.net Unlike oxidative bleaching agents that can significantly break down the lignin polymer, dithionite treatment primarily alters the functional groups responsible for color, leaving the bulk of the lignin and other lignocellulosic materials intact. jyu.figoogle.com The process is complex, involving numerous competing reactions. jyu.fi The dithionite ion (S₂O₄²⁻) is unstable in solution and its decomposition products, particularly the sulfoxylate radical anion ([SO₂]⁻), are potent reducing species. These radicals react with and reduce the colored oxidized structures in lignin, such as quinones and aldehydes, to colorless hydroquinones and alcohols, respectively. frontiersin.orgchemcess.com

Reduction of Chromophores and Brightness Enhancement

The primary function of this compound in pulp bleaching is to enhance brightness by reducing light-absorbing chromophores present in the wood pulp, primarily within the lignin macromolecules. researchgate.netcellulosechemtechnol.ro These chromophoric systems, often containing conjugated carbonyls, quinones, and catechol structures, are responsible for the yellowish or brownish color of unbleached mechanical pulps. ncsu.edu

The dithionite ion acts as a potent reducing agent, donating electrons to these chromophoric groups. chemcess.com The key reactions involve the reduction of:

Quinones to hydroquinones: Ortho- and para-quinones, which are highly colored, are reduced to their corresponding hydroquinone forms, which are significantly less colored or colorless. frontiersin.orgncsu.edu

Aldehydes and ketones to alcohols: Carbonyl groups, especially those conjugated with aromatic rings, contribute to color. Their reduction to hydroxyl groups disrupts the conjugated system, leading to a decrease in light absorption in the visible spectrum. frontiersin.orgchemcess.com

This chemical modification of chromophores decreases the light absorption coefficient of the pulp, resulting in a brighter appearance. cellulosechemtechnol.ro The increase in brightness, often measured in ISO points, can be significant, with dithionite bleaching capable of providing a brightness increase of up to 14 points in a single stage. cellulosechemtechnol.ro The final brightness achieved is dependent on various factors, including the initial pulp brightness, the concentration of dithionite, temperature, and pH, which is typically optimized around a neutral pH of 6-7. cellulosechemtechnol.ro

| Chromophore Type | Reduced Form | Effect on Color |

| Quinone | Hydroquinone | Significant reduction in color |

| Aldehyde | Primary Alcohol | Disruption of conjugation, color loss |

| Ketone | Secondary Alcohol | Disruption of conjugation, color loss |

Influence of Metal Ions (e.g., Iron, Manganese, Zinc, Calcium) on Bleaching Efficiency

The efficiency of dithionite bleaching is highly sensitive to the presence of transition metal ions in the pulp. wikipedia.org Ions of iron (Fe), manganese (Mn), and copper (Cu) are particularly detrimental as they can catalyze the decomposition of dithionite, reducing its availability for bleaching chromophores. wikipedia.orgresearchgate.net

Iron (Fe): Iron is considered one of the most harmful metals in dithionite bleaching. diva-portal.org It can directly catalyze the decomposition of dithionite and also form strongly colored complexes with phenolic groups in lignin, which can be formed during the reductive bleaching process itself. diva-portal.orgatamanchemicals.com This leads to a decrease in brightness and can cause a phenomenon known as color reversion, where the pulp yellows over time. diva-portal.org

Zinc (Zn): Zinc compounds have been studied as additives to stabilize the bleaching solution. researchgate.net In some processes, zinc dithionite may be used or formed, and zinc can also be a component in the on-site generation of dithionite. google.comgoogle.com

To mitigate the negative effects of detrimental metal ions, chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are often added before the bleaching stage. wikipedia.orgatamanchemicals.com These agents sequester the metal ions, forming stable, soluble complexes and preventing them from participating in decomposition reactions. atamanchemicals.com

| Metal Ion | Influence on Dithionite Bleaching | Mitigation Strategy |

| Iron (Fe³⁺/Fe²⁺) | Catalyzes dithionite decomposition; forms colored complexes with lignin. diva-portal.org | Pre-treatment with chelating agents (e.g., EDTA, DTPA). atamanchemicals.com |

| Manganese (Mn²⁺) | Catalyzes dithionite decomposition. wikipedia.orgresearchgate.net | Pre-treatment with chelating agents. wikipedia.org |

| Zinc (Zn²⁺) | Can be used to stabilize bleaching solutions. researchgate.net | Used as a process additive. |

| Calcium (Ca²⁺) | Contributes to scale formation (e.g., calcium carbonate, calcium oxalate); its concentration is affected by dithionite use. vtt.fiecolab.com | Process control, pH management, use of scale inhibitors. ecolab.com |

Sulfonation Reactions with Lignin Derivatives

During dithionite bleaching, sulfonation of lignin can occur as a side reaction. frontiersin.org This reaction introduces sulfonic acid (-SO₃H) groups onto the lignin polymer. The primary reagents responsible for this are sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions, which are present as byproducts of dithionite decomposition and its reaction with chromophores. jyu.fifrontiersin.org

The reaction mechanism under acidic conditions involves the formation of a benzylic carbenium ion on the lignin side chain, which then undergoes a nucleophilic attack by a bisulfite ion. rsc.org This process renders the lignin more hydrophilic (water-loving). frontiersin.org

The increased hydrophilicity of sulfonated lignin can have several implications. In some contexts, such as biorefining, sulfonation can prevent the non-productive adsorption of cellulolytic enzymes onto lignin, thereby promoting the enzymatic breakdown of cellulose to glucose. frontiersin.org Studies have shown that treatment with dithionite can lead to a higher degree of sulfonation and greater improvements in subsequent enzymatic saccharification compared to treatment with sulfite alone. frontiersin.orgdiva-portal.org In traditional pulping, the water-solubilization of sulfonated lignin is the fundamental principle of the sulfite pulping process for lignin removal. google.comrsc.org

Chemical Mechanisms in Ground Calcium Carbonate Whiteness Improvement

This compound, or more commonly its sodium salt, can be used to improve the whiteness of mineral pigments like ground calcium carbonate (GCC). Natural GCC often contains impurities, particularly iron, manganese, and zinc compounds, which impart a dull or off-white color. researchgate.netresearchgate.net

A treatment strategy using a combination of sodium dithionite, sodium citrate, and sulfuric acid has been shown to effectively enhance GCC whiteness from approximately 85% to over 95%. researchgate.netresearchgate.net The chemical mechanisms involved are multifaceted:

Reduction of Metal Impurities: Dithionite acts as a powerful reducing agent, converting colored trivalent iron (Fe³⁺) impurities to more soluble divalent iron (Fe²⁺).

Chelation and Removal: Sodium citrate acts as a chelating agent, forming stable, water-soluble complexes with the reduced metal ions (Fe²⁺, Mn²⁺, Zn²⁺), which facilitates their removal during the washing process. researchgate.net

Research has confirmed the removal of significant percentages of Fe, Mn, and Zn impurities and the formation of a CaSO₄@CaCO₃ composite structure following this treatment. researchgate.net

Interactions with Silicate Chemistry and Scale Formation in Pulping

The chemistry of this compound interacts with other chemical systems in the pulp mill, notably with silicates and the factors contributing to scale formation. Sodium silicate is commonly used as a stabilizing agent in alkaline hydrogen peroxide bleaching, an oxidative process often used in conjunction with reductive dithionite bleaching. wikipedia.orgresearchgate.net However, silicates can cause significant operational problems by forming deposits (scale) on process equipment, which can reduce efficiency and paper quality. researchgate.netchalmers.se

Silica can precipitate with divalent metal ions, particularly magnesium and calcium, to form magnesium silicate and calcium silicate scales, especially under alkaline conditions. raco.catchalmers.se While dithionite bleaching itself does not use silicates, its application within a larger process that includes peroxide stages means it operates in an environment where silicate chemistry is relevant.

Furthermore, the use of dithionite can influence calcium carbonate scaling. In neutral or near-neutral papermaking processes that use GCC as a filler, the acidic nature of dithionite decomposition products can lower the local pH. vtt.fi This shift in pH can accelerate the dissolution of calcium carbonate (CaCO₃), leading to an increase in the concentration of dissolved calcium ions (Ca²⁺) in the process water. vtt.fi This elevated Ca²⁺ concentration increases the risk of precipitation and scale formation elsewhere in the system, particularly in areas subject to changes in temperature or pH, such as bleach towers, washers, and liquor heaters. ecolab.comri.se Thermodynamic modeling has confirmed that increased dithionite dosing correlates with a higher loss of solid calcium carbonate and an increase in free calcium ions in the process. vtt.fi

Applications in Material Science and Chemical Synthesis

General Controlled Reduction Reactions in Material Production

This compound serves as a critical reagent in various material production processes where controlled reduction is necessary to achieve desired product specifications or to remove impurities. The dithionite anion (S₂O₄²⁻) is a powerful reductant, capable of reducing a variety of metal ions. The weak S-S bond in the dithionite anion can cleave to form the sulfur dioxide radical anion ([SO₂]⁻), which is the primary reducing species in these reactions.

One significant application is in the purification and enhancement of mineral products. For instance, it has been utilized to improve the whiteness of ground calcium carbonate by reducing and removing metallic impurities such as iron and manganese. The reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) allows for its effective removal from the mineral matrix.

The reduction of metal ions is also a key process in environmental remediation technologies, which can be considered a form of material production (i.e., producing less harmful substances). Dithionite is effective in reducing toxic hexavalent chromium (Cr⁶⁺) to the less mobile and less toxic trivalent chromium (Cr³⁺). This reaction is crucial for treating contaminated industrial effluents and groundwater. Similarly, dithionite's reducing power is applied to clay minerals to reduce structural Fe³⁺, altering the mineral's properties for various applications.

Table 1: Examples of Dithionite-Mediated Reduction in Material Production

| Application Area | Metal Ion Reduced | Initial State | Reduced State | Significance |

|---|---|---|---|---|

| Mineral Purification | Iron (Fe) | Fe³⁺ | Fe²⁺ | Improves whiteness and purity of materials like calcium carbonate. |

| Environmental Remediation | Chromium (Cr) | Cr⁶⁺ | Cr³⁺ | Detoxification of industrial wastewater and contaminated sites. |

| Clay Mineral Modification | Iron (Fe) | Fe³⁺ | Fe²⁺ | Alters physicochemical properties of smectite clays. |

Reduction of Organic Dyes (e.g., Indigo) for Industrial and Sustainable Dyeing Processes

In the textile industry, particularly in denim manufacturing, the dyeing process with indigo relies heavily on a reduction step. researchgate.net Indigo itself is a water-insoluble blue pigment. To apply it to cellulosic fibers like cotton, it must first be converted into its water-soluble "leuco" form, which is typically yellow-green. utupub.fiifatcc.org This chemical transformation is a reduction reaction, and dithionite salts are the most widely used reducing agents for this purpose in industrial settings. utupub.finih.gov

The process, known as vatting, involves treating the indigo pigment with a reducing agent in an alkaline medium. ifatcc.org this compound, like its sodium counterpart, provides the necessary electrons to break the carbonyl (C=O) double bonds in the indigo molecule, converting them to hydroxyl (C-OH) groups. utupub.fi The resulting leuco-indigo has a high affinity for cotton fibers. nih.gov Once the fiber is saturated with the soluble dye, it is exposed to air. Atmospheric oxygen oxidizes the leuco-indigo back to its original insoluble blue form, trapping the pigment within the fiber structure and resulting in the characteristic blue jean color. nih.gov

While effective, the extensive use of dithionites raises environmental concerns due to the generation of sulfite and sulfate byproducts in the wastewater. researchgate.netutupub.fi This has spurred research into more sustainable alternatives, including electrochemical and enzymatic reduction methods. researchgate.netifatcc.org Some novel approaches even explore the use of iron-calcium complexes as part of a regenerable, indirect electrochemical reduction system to minimize chemical waste. researchgate.netnih.gov

Chelation-Enhanced Stain Removal in Conservation Science (e.g., Iron Stains on Paper)

This compound acts as the reducing agent, converting the insoluble and often strongly colored ferric (Fe³⁺) ions into the more soluble ferrous (Fe²⁺) state. culturalheritage.orgcac-accr.ca This reduction is a critical step because many common chelating agents form stronger and more stable complexes with Fe²⁺ than with Fe³⁺. culturalheritage.org

Following or concurrently with the reduction step, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) is applied. culturalheritage.orgresearchgate.net The chelator encapsulates the now-soluble Fe²⁺ ions, forming a stable, water-soluble complex. researchgate.net This complex can then be washed away from the paper fibers, effectively removing the stain without damaging the delicate cellulosic substrate. cac-accr.ca This combination of a reducing agent and a chelating agent has proven to be highly effective for removing iron stains from a variety of substrates, including paper, textiles, and even marble. researchgate.net The use of dithionite at a near-neutral pH makes it particularly suitable for treating acid-sensitive materials like paper. researchgate.net

Table 2: Treatment Parameters in Chelation-Enhanced Stain Removal

| Parameter | Description | Typical Agents/Conditions | Rationale |

|---|---|---|---|

| Reducing Agent | Converts Fe³⁺ to Fe²⁺ | Sodium or this compound researchgate.netculturalheritage.org | Enhances solubility and subsequent chelation of iron. culturalheritage.org |

| Chelating Agent | Binds with metal ions to form a stable, soluble complex | EDTA, DTPA culturalheritage.orgresearchgate.net | Facilitates the removal of the solubilized iron from the substrate. researchgate.net |

| Application Method | How the treatment is applied to the artifact | Immersion, local application with a brush, or in a gel culturalheritage.org | Depends on the nature and condition of the artifact. |

| pH | The acidity or alkalinity of the treatment solution | Near-neutral pH is often preferred for paper. researchgate.net | Minimizes potential damage to the cellulosic fibers. researchgate.net |

Bio-Physicochemical Research Tool

Beyond its industrial and conservation applications, this compound is a valuable reagent in biochemical and physiological research, primarily for its ability to rapidly and effectively remove dissolved oxygen from aqueous solutions and to act as a potent chemical reductant for biological molecules.

Modulation of Oxygen Tension and Hypoxia Induction in Cellular Systems

In cell biology, studying the effects of low oxygen levels (hypoxia) is critical for understanding various physiological and pathological processes, including cancer, vascular diseases, and inflammation. nih.govnih.gov this compound (or more commonly, sodium dithionite) is frequently used as a chemical tool to induce acute hypoxia in in vitro experimental setups. nih.govahajournals.org As a strong oxygen scavenger, it rapidly depletes dissolved oxygen from cell culture media, allowing researchers to investigate the immediate cellular responses to an oxygen-deprived environment. nih.gov

For example, dithionite has been used to study how hypoxia affects ion channel function, such as the inhibition of store-operated Ca²⁺ entry (SOCE) in various cell types. nih.gov By inducing hypoxia with dithionite, researchers have observed rapid changes in intracellular calcium levels, which are crucial for cellular signaling. nih.gov However, it is important to note that chemical hypoxia induced by dithionite is not always physiologically equivalent to hypoxia created by reducing the partial pressure of oxygen gas. ahajournals.org The reaction of dithionite with oxygen can generate reactive oxygen species (ROS) and other byproducts, which can have their own biological effects, a factor that must be considered when interpreting experimental results. ahajournals.org

Investigation of Mitochondrial Cytochrome Redox Potentials

Mitochondria are central to cellular energy production, a process that involves a series of electron transfer reactions carried out by the electron transport chain (ETC). The cytochromes are key protein components of the ETC that contain heme groups and cycle between oxidized (e.g., Fe³⁺) and reduced (e.g., Fe²⁺) states. biorxiv.orgplos.org

Dithionite is a widely used tool in mitochondrial research for its ability to chemically reduce all of the electron carriers in the ETC. ahajournals.orgbiorxiv.org By adding dithionite to isolated mitochondria or submitochondrial particles, researchers can achieve a state of maximal cytochrome reduction. plos.org This fully reduced state serves as a crucial baseline or reference point in spectroscopic studies, such as Raman spectroscopy or remission spectrophotometry. biorxiv.orgersnet.org By comparing the spectra of cytochromes in their normal, partially oxidized state to their fully dithionite-reduced state, scientists can identify and assign specific spectral peaks to different cytochromes (e.g., cytochrome c, cytochrome b) and analyze their redox state changes under various physiological or pathological conditions. biorxiv.orgplos.org This technique has been instrumental in studying the redox potential of specific cytochromes, such as cytochrome b560, and in understanding how factors like hypoxia alter the electron flow through the respiratory chain. ersnet.orgnih.gov

Table 3: Dithionite Application in Cytochrome Research

| Cytochrome Type | Research Application | Finding |

|---|---|---|

| Cytochrome c | Identification of spectral signatures in mitochondria. biorxiv.orgplos.org | Dithionite reduction helps distinguish the characteristic Raman peaks of reduced cytochrome c from its oxidized form. biorxiv.org |

| Cytochrome b | Studying redox state changes under hypoxia. ersnet.org | Dithionite provides a reference spectrum to quantify the reduction level of cytochrome b during oxygen deprivation. ersnet.org |

| Cytochrome b560 | Determination of redox potential and properties. nih.gov | The dithionite-reduced form was used to study its spectral properties and reactivity with carbon monoxide. nih.gov |

Probing Nitrogenase Systems and Enzyme Mechanisms

Nitrogenase is a complex enzyme system found in certain bacteria that catalyzes the conversion of atmospheric nitrogen (N₂) into ammonia (NH₃), a process known as biological nitrogen fixation. nih.govagi.org This reaction is fundamental to the global nitrogen cycle. agi.org In vitro studies of the nitrogenase mechanism rely on a strong reducing agent to supply the electrons needed for N₂ reduction. mdpi.com

Dithionite is the most common chemical reductant used in laboratory assays of nitrogenase activity. ahajournals.orgnih.gov The enzyme complex requires a very low solution potential (a high tendency to donate electrons) to function, which dithionite provides. nih.gov In a typical assay, dithionite reduces the Fe-protein component of nitrogenase, which, in an ATP-dependent process, then transfers electrons to the MoFe-protein component where the actual substrate reduction takes place. agi.org Researchers can vary the concentration of dithionite to modulate the solution's redox potential and study how this affects the enzyme's activity and its ability to reduce different substrates. nih.gov This approach has been crucial for characterizing the electron transfer pathway and for understanding the "defects" in related proteins, such as NifEN, which require an even lower potential for activity than the standard nitrogenase. nih.gov

Generation of Activated Oxygen Species (AOS) for Mechanistic Studies

The dithionite anion (S₂O₄²⁻), the active component in this compound, is a potent reducing agent widely utilized in chemical and biological studies. ahajournals.org A significant aspect of its chemistry, particularly in aqueous, oxygenated environments, is its reaction with molecular oxygen (O₂), which leads to the formation of Activated Oxygen Species (AOS), also known as Reactive Oxygen Species (ROS). ahajournals.orgmdpi.com This characteristic is pivotal in its application for creating hypoxic or anoxic conditions in experimental systems designed for mechanistic studies. ahajournals.orgahajournals.org

The fundamental reaction involves the reduction of oxygen by the dithionite anion. ahajournals.orgscite.ai In solution, the dithionite anion exists in equilibrium with the highly reactive sulfur dioxide radical anion ([SO₂]⁻), which is considered the actual reductant. wikipedia.org This radical readily reacts with oxygen, initiating a cascade that produces various AOS. The interaction between dithionite and oxygen not only consumes O₂, thereby lowering its partial pressure (Po₂), but simultaneously generates significant amounts of superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). ahajournals.orgahajournals.org The generation of superoxide by dithionite has been observed to be a rapid, dose-dependent process. ahajournals.org

This dual capability—consuming oxygen while producing AOS—has been employed in mechanistic studies to investigate cellular responses to hypoxia. ahajournals.orgahajournals.org However, extensive research reveals that the physiological state induced by dithionite is not equivalent to "authentic hypoxia," which is achieved simply by lowering the ambient oxygen concentration. ahajournals.orgahajournals.org The critical distinction lies in the presence of AOS. While authentic hypoxic ventilation has been shown to decrease the levels of AOS in biological systems like isolated lungs, the application of dithionite leads to a marked increase in AOS production. ahajournals.org This fundamental difference has significant implications for the interpretation of experimental results. For instance, in studies on pulmonary circulation, the AOS generated by dithionite, not the low oxygen level itself, was found to cause a loss of vascular reactivity and edema. ahajournals.orgahajournals.org

The table below summarizes the key distinctions observed in comparative studies between authentic hypoxia and dithionite-induced hypoxia in isolated rat lung preparations.

Table 1: Comparison of Authentic vs. Dithionite-Induced Hypoxia in Experimental Systems. ahajournals.org

| Parameter | Authentic Hypoxia (Reduced O₂ Supply) | Dithionite-Induced Hypoxia |

|---|---|---|

| Perfusate Po₂ | Decreased | Decreased |

| AOS Levels | Decreased | Increased |

| Primary AOS Generated | N/A (Levels Decrease) | Superoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂) ahajournals.org |

| Effect on Vascular Reactivity | Maintained | Impaired ahajournals.orgahajournals.org |

The mechanistic pathway of AOS generation by the dithionite anion involves several key reactive species. Understanding the roles of these intermediates is crucial for accurately designing and interpreting studies that use this compound or other dithionite salts as reducing agents in the presence of oxygen.

Table 2: Key Reactive Species in Dithionite-Oxygen Systems.

| Species Name | Chemical Formula | Role in the System |

|---|---|---|

| Dithionite Anion | S₂O₄²⁻ | Primary reducing agent, source of [SO₂]⁻ radicals. ahajournals.org |

| Sulfur Dioxide Radical Anion | [SO₂]⁻ | The actual reductant species formed from the dissociation of the dithionite anion. wikipedia.org |

| Molecular Oxygen | O₂ | Electron acceptor; reduced by dithionite to form AOS. ahajournals.orgwikipedia.org |

| Superoxide Anion | O₂⁻ | Primary AOS generated from the one-electron reduction of O₂. ahajournals.orgahajournals.org |

| Hydrogen Peroxide | H₂O₂ | A secondary, more stable AOS formed, likely from the dismutation of superoxide. ahajournals.org |

Future Research Directions and Emerging Paradigms for Calcium Dithionite Chemistry

Development of Novel Activation Methods for Dithionite Reduction Technologies

The efficacy of dithionite as a reducing agent is fundamentally linked to its decomposition into the highly reactive sulfoxyl radical anion (SO₂•⁻). The dithionite ion (S₂O₄²⁻) itself is relatively unstable, and its dissociation is the critical step that initiates reduction reactions. nih.gov Currently, the most researched activation method for dithionite in environmental applications, particularly in what are known as Advanced Reduction Processes (ARPs), is ultraviolet (UV) radiation. magtech.com.cnresearchgate.net UV light can activate dithionite to generate hydrated electrons (e⁻aq), which are powerful reducing agents for degrading pollutants like halogenated organic compounds and heavy metals. researchgate.net

However, the reliance on UV activation presents limitations, and there is a significant need to explore other effective activation methods to develop novel ARPs. researchgate.net Future research is trending towards investigating alternative energy sources and chemical catalysts to initiate dithionite decomposition. Potential areas of exploration include:

Sonolysis: The use of ultrasound to create cavitation bubbles, which could provide the energy for the homolytic cleavage of the weak S-S bond in dithionite.

Mechanochemical Activation: Employing mechanical forces, such as ball milling, to induce solid-state decomposition and radical formation, which could be particularly useful for soil remediation.

Catalytic Activation: Investigating transition metal catalysts that could lower the activation energy for dithionite decomposition or participate in redox cycling to enhance its reducing power.

Coupled Systems: A novel approach involves using dithionite to activate other chemicals, such as persulfate (PS), to generate different types of reactive species like the sulfate radical (SO₄•⁻), expanding the range of treatable contaminants. researchgate.net

The development of these new activation technologies is crucial for moving beyond the current constraints and broadening the applicability of dithionite in complex environmental and industrial systems. researchgate.net

Exploration of Synergistic Effects in Multi-Component Reduction Systems (e.g., with NZVI, chelating agents)

The performance of calcium dithionite can be significantly enhanced when used in combination with other chemical agents. These multi-component systems can create synergistic effects, leading to more efficient and comprehensive treatment outcomes. Research in this area focuses on combining dithionite with zero-valent metals, chelating agents, and other reductants.

A prominent example is the use of dithionite in conjunction with zero-valent iron (ZVI), particularly nanoscale ZVI (nZVI). Dithionite has shown potential to reactivate or regenerate "spent" nZVI particles whose reductive capacity has diminished due to surface passivation. frtr.gov Another approach, known as in-situ redox manipulation (ISRM), involves injecting dithionite into an aquifer to reduce naturally occurring ferric iron (Fe³⁺) in the soil minerals to ferrous iron (Fe²⁺). enviro.wikiclu-in.org This newly formed Fe²⁺ then acts as a long-term, solid-phase reductant for contaminants like hexavalent chromium (Cr⁶⁺). enviro.wikiclu-in.org

Chelating agents also play a vital role. Agents like ethylenediaminetetraacetic acid (EDTA) and citrate can be used with dithionite to enhance the remediation of contaminated soils. nih.govresearchgate.net They function by keeping metal ions in solution, preventing their precipitation and making them more available for reduction by dithionite. For instance, a mixture of sodium dithionite, sodium citrate, and sulfuric acid was successfully used to remove iron and manganese impurities from ground calcium carbonate. researchgate.net

The following table summarizes key research findings on these synergistic systems.

| Component 1 | Component 2 | Synergistic Effect | Target Application | Reference |

|---|---|---|---|---|

| Dithionite | Zero-Valent Iron (ZVI) | Reactivates passivated ZVI surfaces, extending the reactive lifetime of the treatment system. | Groundwater remediation. | frtr.gov |

| Dithionite | Native Ferric Iron (Fe³⁺) | Reduces soil-bound Fe³⁺ to Fe²⁺, creating a long-term reductive barrier for contaminants (ISRM). | In-situ remediation of Cr⁶⁺. | enviro.wikiclu-in.org |

| Dithionite | Ferrous Iron (Fe²⁺) | Acts as a co-injectant to maintain Fe²⁺ in a reduced state for enhanced and prolonged reduction of Cr⁶⁺. | Groundwater remediation. | clu-in.org |

| Dithionite | EDTA (Chelating Agent) | Enhances the removal of arsenic from contaminated soils by improving its solubility and availability for reduction. | Soil washing and remediation. | nih.gov |

| Dithionite | Sodium Citrate (Chelating Agent) & Sulfuric Acid | Improves the removal of colored metal impurities (Fe, Mn) from mineral products. | Whiteness improvement of ground calcium carbonate. | researchgate.net |

Future work will likely focus on optimizing the ratios of these components, understanding the complex interplay of reaction kinetics, and designing tailored multi-component systems for specific contamination scenarios.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A significant challenge in applying dithionite-based technologies is the difficulty in monitoring the reactions in real-time. The reactive species are often transient, and the reaction pathways can be complex. The development of advanced spectroscopic probes for in-situ monitoring is a critical research frontier that promises to provide unprecedented insight into dithionite chemistry.

Current analytical methods often rely on collecting samples for later analysis, which fails to capture the rapid kinetics of radical formation and consumption. uni-regensburg.de Emerging research directions aim to overcome this by adapting and developing new spectroscopic techniques:

UV-Visible Spectroscopy: Techniques like in-situ near-normal-incidence UV-visible reflection absorption spectroscopy have been successfully used on rotating disk electrodes to monitor the electrochemical synthesis of dithionite from bisulfite, allowing for the real-time calculation of faradaic efficiencies. researchgate.net This approach could be adapted to monitor dithionite concentration during remediation.

Fluorescence Probes: There is active research into creating novel fluorescence probes that can selectively detect sodium dithionite. researchgate.net These probes exhibit rapid colorimetric and fluorescent changes in the presence of dithionite, with some capable of near-infrared emission, making them suitable for monitoring in complex biological or environmental media. researchgate.net Adapting these for this compound and field applications is a logical next step.

Raman and NMR Spectroscopy: While challenging for heterogeneous systems, techniques like surface-enhanced Raman spectroscopy (SERS) and in-situ Nuclear Magnetic Resonance (NMR) are being developed for real-time monitoring of other catalytic reactions and could potentially be applied to track the transformation of dithionite and the degradation of pollutants at the solid-liquid interface. uni-regensburg.deacs.org

Electron Paramagnetic Resonance (EPR): Since the key reactive species, the SO₂•⁻ radical, is paramagnetic, EPR spectroscopy is an essential tool for its direct detection and for studying the electron transfer dynamics. Combining this with stopped-flow techniques can help elucidate the kinetics of radical formation under various activation conditions. nih.gov